pnu-176798
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PNU-176798 is an antimicrobial agent that targets protein synthesis in a wide spectrum of gram-positive and anaerobic bacteria . It was initially developed by Pharmacia Corp. and is currently in the preclinical phase for the treatment of bacterial infections . The compound is known for its ability to inhibit the binding of fMet-tRNA to 70S ribosomes, thereby blocking translation and initiation of protein synthesis .
Preparation Methods
The synthesis of PNU-176798 involves several key steps. One method includes the addition of hydrogen sulfide to a precursor compound in the presence of triethylamine in dimethylformamide, resulting in the formation of a thioamide intermediate . This intermediate is then condensed with chloromalonaldehyde to produce a thiazole derivative . The formyl group of this derivative is reacted with hydroxylamine and sodium formate to yield the final product
Chemical Reactions Analysis
PNU-176798 undergoes several types of chemical reactions, primarily focusing on its antimicrobial activity. It inhibits the binding of fMet-tRNA to 70S ribosomes with an inhibitory concentration (IC50) of 32 micromolar . The compound also blocks translation initiation with IC50 values of 0.53 and 32 micromolar, respectively . Common reagents used in these reactions include hydrogen sulfide, triethylamine, dimethylformamide, chloromalonaldehyde, hydroxylamine, and sodium formate . The major products formed from these reactions are thioamide intermediates and thiazole derivatives .
Scientific Research Applications
PNU-176798 has several scientific research applications, particularly in the field of antimicrobial research. It is used to study the inhibition of protein synthesis in gram-positive and anaerobic bacteria . The compound’s ability to inhibit fMet-tRNA binding and block translation initiation makes it a valuable tool for understanding bacterial protein synthesis and developing new antimicrobial agents . Additionally, this compound is being investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains .
Mechanism of Action
The mechanism of action of PNU-176798 involves the inhibition of protein synthesis by targeting the 30S ribosomal subunit . The compound binds to the ribosomal P site, preventing the binding of fMet-tRNA and subsequent peptide bond formation . This inhibition is competitive with respect to the fMet-tRNA concentration, suggesting that this compound affects the initiation reaction of protein synthesis . The compound also inhibits the elongation factor P-stimulated synthesis of peptide bonds and the EF-G-mediated translocation of fMet-tRNA into the P site .
Comparison with Similar Compounds
PNU-176798 is part of the oxazolidinone class of antimicrobial agents, which includes other compounds such as linezolid (PNU-100766) . Compared to linezolid, this compound is approximately ninefold more potent in inhibiting bacterial protein synthesis . Both compounds exhibit dose-dependent inhibition of fMet-tRNA binding to 70S ribosomes, but this compound has a lower inhibitory concentration, making it more effective . Other similar compounds include tedizolid and radezolid, which also belong to the oxazolidinone class and share similar mechanisms of action .
Properties
Molecular Formula |
C16H13FN4O3S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[[(5S)-3-[4-(5-cyano-1,3-thiazol-2-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H13FN4O3S/c1-9(22)19-6-11-8-21(16(23)24-11)10-2-3-13(14(17)4-10)15-20-7-12(5-18)25-15/h2-4,7,11H,6,8H2,1H3,(H,19,22)/t11-/m0/s1 |
InChI Key |
FGUCVLMMGZZQBB-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.